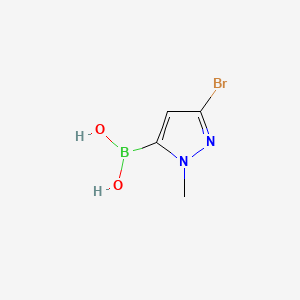![molecular formula C11H17BF3K B13465754 Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13465754.png)
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide is a chemical compound with the molecular formula C₁₁H₁₇BF₃K.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of advanced techniques such as continuous flow chemistry and automated synthesis could enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Substitution Reactions: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions).
Oxidation Reactions: Potassium permanganate, hydrogen peroxide.
Reduction Reactions: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions may produce alcohols or ketones .
科学的研究の応用
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
作用機序
The mechanism of action of potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide involves its interaction with molecular targets through various pathways. The compound can participate in electron transfer reactions, leading to the formation of new chemical bonds. Its unique structure allows it to act as a versatile building block in organic synthesis .
類似化合物との比較
Similar Compounds
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide: This compound shares a similar bicyclo[1.1.1]pentane framework but with a phenyl group instead of a cyclohexyl group.
Other Bicyclo[1.1.1]pentane Derivatives: Various derivatives with different substituents at the bridgehead positions have been synthesized and studied for their unique properties.
Uniqueness
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide stands out due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical reactions and developing novel materials .
特性
分子式 |
C11H17BF3K |
|---|---|
分子量 |
256.16 g/mol |
IUPAC名 |
potassium;(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)-trifluoroboranuide |
InChI |
InChI=1S/C11H17BF3.K/c13-12(14,15)11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h9H,1-8H2;/q-1;+1 |
InChIキー |
AUBCODXETZWCHX-UHFFFAOYSA-N |
正規SMILES |
[B-](C12CC(C1)(C2)C3CCCCC3)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


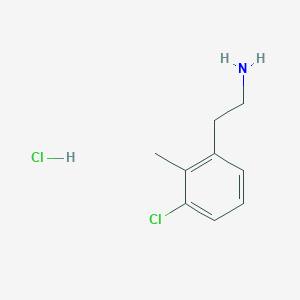
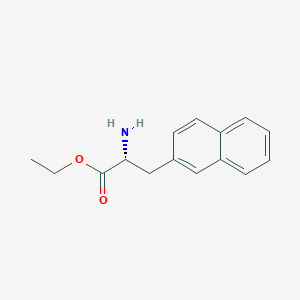
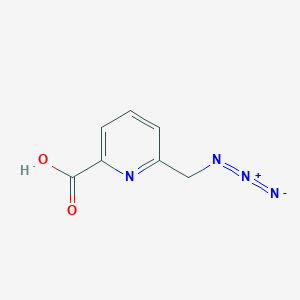
![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)
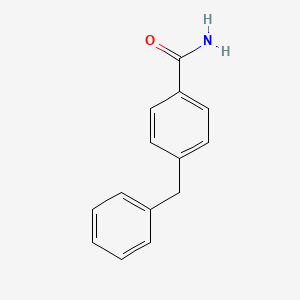
![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)
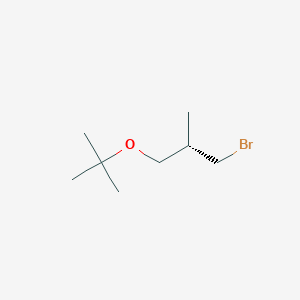
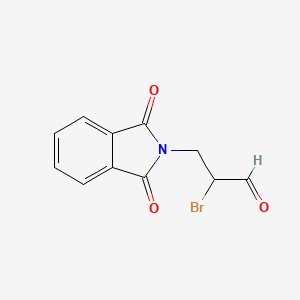
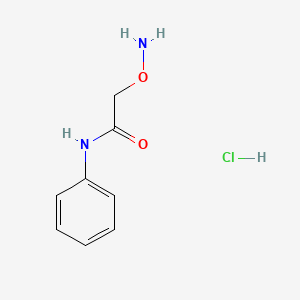
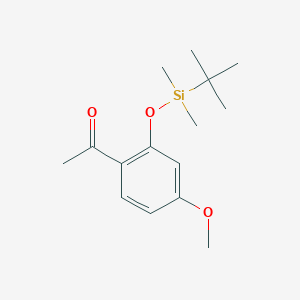
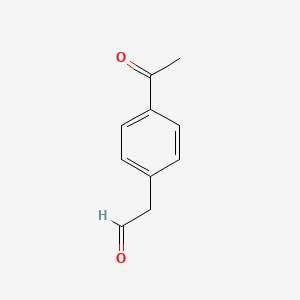
![{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B13465739.png)
![tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)
